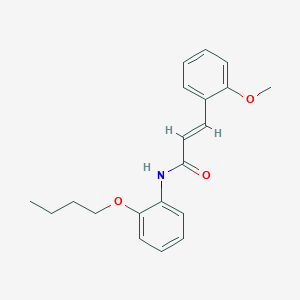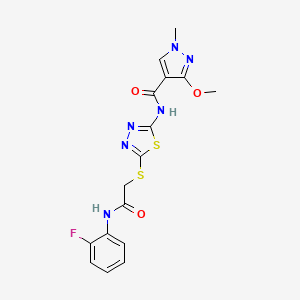![molecular formula C12H9ClN2O3 B2603210 4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 841278-72-6](/img/structure/B2603210.png)
4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione” is a type of pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves one-pot multicomponent reactions . For instance, a reaction of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile can yield the corresponding pyrazolo[3,4-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed using spectroscopic methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and structural characterization of related pyrimidine derivatives have been a subject of interest in scientific research. For instance, studies have explored the crystallization and structural details of compounds with closely related chemical structures, showcasing the importance of fused-ring systems and hydrogen bonding in determining the molecular configurations (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004). These studies provide a foundation for understanding the chemical behavior and potential applications of pyrimidine derivatives, including the target compound.
Novel Synthesis Approaches
Research has also focused on novel synthesis methods for pyrimidine derivatives, highlighting the versatility of these compounds in chemical synthesis. For example, one study detailed an efficient synthesis route for trans-6-(4-chlorobenzoyl)-7-(aryl)-1,3-dimethyl-6,7-dihydrofuro[3,2-d]pyrimidine-2,4-diones using choline hydroxide as a catalyst (Salari, Hassanabadi, & Mosslemin, 2017). Such research underscores the potential of innovative catalysts and green chemistry principles in the synthesis of pyrimidine derivatives.
Application as Chemosensors
The application of pyrimidine derivatives as chemosensors represents another important research area. A study highlighted the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives and their application as colorimetric chemosensors for detecting Hg2+ ions, demonstrating the compound's potential in environmental monitoring and analytical chemistry (Jamasbi, Ziarani, Mohajer, & Badiei, 2021).
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have been evaluated, with some compounds showing promising results against a range of bacterial and fungal strains. This suggests the potential use of these compounds in developing new antibacterial and antifungal agents (Alwan, Al Kaabi, & Hashim, 2014).
Zukünftige Richtungen
The future directions for the study of “4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione” and similar compounds could involve further exploration of their potential biological activities, such as their antitubercular or anticancer activities . Additionally, more research could be conducted to optimize their synthesis and to investigate their mechanisms of action .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-7-3-1-6(2-4-7)10-9-8(5-18-11(9)16)14-12(17)15-10/h1-4,10H,5H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBMHLLJDXTOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2603127.png)

![[2-(5-Methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2603131.png)
![1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2603133.png)



![N-(2-cyclohex-1-en-1-ylethyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B2603141.png)

![1-methyl-3-[(4-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2603143.png)
![[2-(2-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2603145.png)

![ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2603149.png)
![4-(N,N-dimethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2603150.png)